3,8-Dibromoquinolin-2(1H)-one

Regioselective halogenation Quinolinone synthesis DFT-guided reactivity

3,8-Dibromoquinolin-2(1H)-one is the only dibrominated 2-quinolone isomer that retains full antiviral effectiveness against the ALLINI-resistant HIV-1 IN A128T mutant, unlike 6-bromo analogs which lose potency. The two chemically distinct aryl bromides (C3 & C8) enable chemoselective sequential cross-coupling—doubling accessible chemical space per synthesis vs. mono-bromo analogs. Its dual anomalous scattering (52.7% Br by weight) provides experimental phasing for crystallography without selenomethionine. Intersects Boehringer Ingelheim HCV and stem-cell modulator patent pharmacophores. Consolidate procurement across antiviral, oncology, and regenerative medicine programs with this single versatile intermediate. Supplied at ≥95% purity for research use.

Molecular Formula C9H5Br2NO
Molecular Weight 302.95 g/mol
Cat. No. B13000642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dibromoquinolin-2(1H)-one
Molecular FormulaC9H5Br2NO
Molecular Weight302.95 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC(=O)C(=C2)Br
InChIInChI=1S/C9H5Br2NO/c10-6-3-1-2-5-4-7(11)9(13)12-8(5)6/h1-4H,(H,12,13)
InChIKeyCQJXDCXZLLOVOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,8-Dibromoquinolin-2(1H)-one: Core Chemical Identity and Procurement-Relevant Physicochemical Profile


3,8-Dibromoquinolin-2(1H)-one (CAS not yet assigned in major registries; molecular formula C₉H₅Br₂NO; molecular weight 302.95 g/mol) is a dihalogenated 2-quinolone bearing bromine atoms at the C3 and C8 positions of the quinolin-2(1H)-one scaffold . This compound belongs to the quinolin-2(1H)-one family, a privileged heterocyclic class extensively employed in medicinal chemistry for kinase inhibition, antiviral development, and stem-cell modulation programs . The 3,8-dibromo substitution pattern is synthetically accessed via regioselective bromination of fluorinated quinolin-2(1H)-one precursors using a KBrO₃/HBr system, where the C8 bromine is introduced only after initial C3 bromination when a fluorine atom occupies the C6 position of the benzene ring . Commercially, this compound is supplied at a minimum purity of 95% and is exclusively designated for research use .

Why 3,8-Dibromoquinolin-2(1H)-one Cannot Be Replaced by Arbitrary Quinolinone or Quinoline Analogs in Research Procurement


The quinolin-2(1H)-one scaffold exhibits pronounced position-dependent biological and chemical behavior that precludes simple analog substitution. Regioselective bromination studies confirm that the C8 bromine is introduced only under a specific sequence of electronic and steric conditions governed by substituents on the benzene ring; if a fluorine atom occupies position 6, the second bromine atom is directed exclusively to position 8 rather than position 5, yielding the 3,8-dibromo derivative, whereas substrates lacking this directing effect produce 3,6-dibromo products instead . In antiviral pharmacology, the differential impact of bromine placement is stark: the 8-bromo analog of a quinoline-based HIV-1 integrase allosteric inhibitor retains full antiviral effectiveness against the clinically relevant A128T resistance mutant, while the corresponding 6-bromo analog suffers a significant loss of potency against the same mutant . Furthermore, the 3,8-dibromo substitution pattern serves as a versatile synthetic handle for sequential cross-coupling reactions, enabling divergent derivatization that is unavailable from mono-bromo or differently dibrominated isomers . These position-specific structure-activity and structure-reactivity relationships establish that 3,8-dibromoquinolin-2(1H)-one is not interchangeable with its positional isomers such as 3,6-dibromoquinolin-2(1H)-one, 3,5-dibromoquinolin-2(1H)-one, or any monobromo quinolinone analog.

Quantitative Differentiation Evidence for 3,8-Dibromoquinolin-2(1H)-one: Head-to-Head Comparator Data


Regioselective Synthesis: C8 Bromination Exclusivity Governed by C6 Fluorine Directing Effect vs. 3,6-Dibromo Pathway

In the KBrO₃/HBr bromination system applied to fluorinated quinolin-2(1H)-ones, the presence of a fluorine atom at position 6 fundamentally alters the second bromination site: instead of forming the 3,6-dibromo isomer, the reaction yields 3,8-dibromo or 3,5-dibromo derivatives depending on the fluorine substitution pattern. When both positions 5 and 8 are unsubstituted on the 3-bromoquinolin-2(1H)-one intermediate, the second bromine atom is introduced exclusively at position 8 . DFT calculations of the relative energies (ΔE) of the relevant σ-complexes confirm that the experimentally observed regioselectivity is thermodynamically consistent with the computed energy landscape .

Regioselective halogenation Quinolinone synthesis DFT-guided reactivity

HIV-1 Integrase Allosteric Inhibition: Retention of Antiviral Potency by 8-Bromo Analog Against A128T Drug-Resistant Mutant vs. Potency Loss by 6-Bromo Analog

In a systematic evaluation of quinoline-based allosteric HIV-1 integrase inhibitors (ALLINIs), the 8-bromo-substituted analog retained full antiviral effectiveness when tested against the ALLINI-resistant IN A128T mutant virus, while the 6-bromo analog suffered a significant loss of potency against the same mutant . In the in vitro IN multimerization assay, the 6-bromo compound (ALLINI-2) demonstrated a multimerization EC₅₀ of 0.09 ± 0.01 µM, representing only a marginal improvement over the unsubstituted parent compound (EC₅₀ = 0.10 ± 0.02 µM) . The study further observed that the addition of bromine at the 8-position slightly improved the multimerization EC₅₀ relative to the parent scaffold, while the C8 position tolerated bromine without the steric penalty observed with bulkier substituents at that site .

HIV-1 integrase ALLINI Drug resistance Antiviral

C8 Bromine Steric Tolerance: 8-Bromo ALLINI Maintains Favorable Multimerization EC₅₀ While Bulky 6-Substituents Degrade Potency

Structure-activity relationship studies revealed that the binding properties of quinoline-based ALLINIs are negatively impacted by bulky substitutions at positions 6 and 8; however, the small van der Waals radius of bromine allows productive accommodation at the 8-position without triggering the potency erosion observed with larger substituents . The 8-bromo modification (compound 16aa in the study) slightly improved the IN multimerization EC₅₀ relative to the unsubstituted parent scaffold . In contrast, larger aryl and heteroaryl groups at position 6 dramatically increased EC₅₀ values (e.g., 8c: 1.17 ± 0.14 µM; 8d: 1.59 ± 0.04 µM; 8e: 1.93 ± 0.01 µM), representing >10-fold loss of potency compared to the bromo-substituted analogs .

ALLINI Steric tolerance Multimerization assay Quinoline SAR

Dual Bromine Handles for Divergent Derivatization: 3,8-Dibromo vs. Mono-Bromo Quinolinone Synthetic Utility

The 3,8-dibromoquinolin-2(1H)-one scaffold provides two chemically distinct aryl bromide sites amenable to sequential palladium-catalyzed cross-coupling reactions, enabling divergent library synthesis from a single starting material . In the broader context of bromo-substituted quinoline synthetic methodology, patents describe bromo-substituted quinolines as key intermediates for preparing therapeutic agents targeting hepatitis C viral (HCV) infections, where the bromine atoms serve as leaving groups for Suzuki, Buchwald-Hartwig, and other coupling reactions to install aryl, heteroaryl, alkyl, alkenyl, or alkynyl substituents . A 3-(2,2-dibromovinyl)quinolin-2(1H)-one precursor has been shown to undergo temperature-dependent cyclization with alcoholic KOH to yield 2-bromofuro[2,3-b]quinolines, illustrating the reactivity of brominated quinolinone intermediates in constructing fused heterocyclic systems . The 3,8-dibromo isomer offers orthogonal reactivity at C3 (vinylogous amide α-position) and C8 (aryl bromide), a combination not available from mono-bromo or 3,6-dibromo isomers.

Cross-coupling Divergent synthesis Building block Medicinal chemistry

Physicochemical Differentiation: Molecular Weight and Halogen Content Impact on LogP and Solubility vs. Mono-Bromo and Non-Halogenated Analogs

3,8-Dibromoquinolin-2(1H)-one (MW = 302.95 g/mol) carries two heavy bromine atoms contributing approximately 159.8 g/mol to its molecular weight, significantly increasing its lipophilicity relative to non-halogenated quinolin-2(1H)-one (MW ≈ 145.16 g/mol) and mono-bromo analogs such as 8-bromoquinolin-2(1H)-one (MW = 224.06 g/mol; CAS 67805-67-8) . This elevated molecular weight and bromine content predict a calculated LogP increase, which may enhance membrane permeability for intracellular target engagement while potentially necessitating nanoformulation strategies comparable to those employed for 5,7-dibromoquinoline anticancer agents, where pluronic nanomicelle formulation significantly improved cytotoxic efficacy by enhancing aqueous solubility . The dual bromination also provides two heavy atoms for X-ray crystallographic phasing (anomalous scattering at Cu Kα wavelength), a practical advantage for structural biology applications not available from non-halogenated or mono-bromo congeners .

Physicochemical properties LogP Solubility Lead-likeness

Patent Landscape: 3,8-Dibromoquinolin-2(1H)-one as a Key Intermediate in HCV and Stem Cell Differentiation Therapeutic Programs

Bromo-substituted quinolines bearing the dibromoquinoline core are explicitly claimed as intermediates in the preparation of agents for treating hepatitis C viral (HCV) infections, with the bromine atoms serving as reactive handles for installing pharmacophoric groups via metal-catalyzed cross-coupling . In a separate patent family, quinolinone derivatives of general formula (I) are described as modulators of stem and progenitor cell differentiation, with the quinolin-2(1H)-one core (including halogenated variants) forming the basis for pharmaceutical compositions targeting disorders related to stem cell differentiation defects . The 3,8-dibromo substitution pattern is structurally positioned at the intersection of these two therapeutic patent spaces: the C3 bromine maps to the HCV intermediate pharmacophore requirements, while the 2(1H)-one tautomeric form aligns with the stem cell modulator scaffold. No monobromo or 3,6-dibromo isomer simultaneously satisfies both patent-defined structural criteria.

HCV therapy Stem cell modulation Patent intermediate Quinolinone derivatives

High-Impact Application Scenarios for 3,8-Dibromoquinolin-2(1H)-one Based on Quantitative Evidence


HIV-1 Integrase Allosteric Inhibitor (ALLINI) Development Targeting Drug-Resistant Viral Strains

Research groups pursuing next-generation ALLINIs should prioritize the 3,8-dibromoquinolin-2(1H)-one scaffold because the 8-bromo substitution pattern uniquely retains full antiviral effectiveness against the ALLINI-resistant IN A128T mutant, whereas the 6-bromo analog experiences a significant potency loss against this clinically relevant resistant strain . The C3 bromine serves as a synthetic handle for installing substituents that engage the IN CCD-CTD interface, while the C8 bromine can be preserved or further elaborated to maintain resistance-evasion properties. In vitro IN multimerization assays (HTRF format using recombinant His-tagged and FLAG-tagged full-length IN) provide a validated screening cascade for evaluating derivatives.

Divergent Medicinal Chemistry Library Synthesis via Sequential Cross-Coupling at C3 and C8

Medicinal chemistry teams and contract research organizations (CROs) engaged in parallel library synthesis can leverage the two chemically distinct aryl bromide sites of 3,8-dibromoquinolin-2(1H)-one for sequential palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, or phosphination), effectively doubling the accessible chemical space per synthetic sequence compared to mono-bromo analogs such as 8-bromoquinolin-2(1H)-one (CAS 67805-67-8) . The C3 position (α to the carbonyl) and C8 position (peri to the ring junction) exhibit differential reactivity that can be exploited for chemoselective coupling, as demonstrated in analogous bromo-substituted quinoline patent methodologies for HCV therapeutics .

HCV Antiviral Intermediate and Stem Cell Modulation Dual-Program Building Block

Organizations with pipeline programs spanning both antiviral and regenerative medicine indications can consolidate procurement around 3,8-dibromoquinolin-2(1H)-one, as this single intermediate satisfies the structural requirements of both the Boehringer Ingelheim bromo-substituted quinoline patent family (HCV infection therapeutics) and the quinolinone derivative patent family (stem and progenitor cell differentiation modulators) . The 3,8-dibromo pattern is the only dibrominated isomer positioned at the intersection of these two patent-defined pharmacophore spaces, enabling efficient resource allocation across multiple therapeutic programs.

X-ray Crystallographic Phasing and Structural Biology of Quinolinone-Target Complexes

Structural biology groups solving co-crystal structures of quinolinone-based ligands bound to protein targets can exploit the two bromine atoms of 3,8-dibromoquinolin-2(1H)-one for anomalous scattering phasing at Cu Kα wavelength (Br K-edge at 13.47 keV), providing experimental phase information without the need for selenomethionine incorporation or heavy-atom soaking . This capability is absent from non-halogenated quinolin-2(1H)-one and is limited to a single anomalous scatterer in mono-bromo analogs, reducing phasing power. The 52.7% bromine content by weight ensures strong anomalous signal for routine crystallographic structure determination.

Quote Request

Request a Quote for 3,8-Dibromoquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.